Chemical properties of 4-Amino-5-chloroimidazole hydrochloride
Chemical properties of 4-Amino-5-chloroimidazole hydrochloride
A Critical Scaffold for Halogenated Purine and Imidazo-Pyrimidine Synthesis [1]
Executive Summary
4-Amino-5-chloroimidazole hydrochloride (also chemically described as 5-chloro-1H-imidazol-4-amine hydrochloride) is a specialized heterocyclic intermediate primarily utilized in the synthesis of 2-substituted purine nucleosides (e.g., 2-chloroadenine, Cladribine) and fused ring systems like imidazo[1,5-a]pyrimidines .[1][2][3] Unlike its ubiquitous analog 5-aminoimidazole-4-carboxamide (AICA), this chlorinated variant provides a pre-functionalized halogen handle, enabling the direct construction of bioactive scaffolds without late-stage halogenation steps.[1] This guide details its physicochemical profile, synthetic pathways, and critical role in drug development.
Molecular Architecture & Physicochemical Profile[1]
Chemical Identity[1][4]
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IUPAC Name: 5-Chloro-1H-imidazol-4-amine hydrochloride[1]
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Common Names: 4-Amino-5-chloroimidazole HCl; 4-Chloro-5-aminoimidazole HCl[1]
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Molecular Formula: C₃H₄ClN₃[1] · HCl
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Molecular Weight: 153.99 g/mol (Salt); 117.54 g/mol (Free Base)[1]
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CAS Number: Specific CAS numbers for the HCl salt are often unlisted in public commercial catalogs, which frequently index the free base or related nitro-precursors. Researchers must distinguish it from AICA HCl (CAS 72-40-2) , which contains a carboxamide group instead of chlorine.[1]
Structural Properties & Tautomerism
The compound exhibits prototropic tautomerism typical of 4,5-disubstituted imidazoles. In solution, the hydrogen on the imidazole nitrogen rapidly migrates, making the 4-amino-5-chloro and 5-amino-4-chloro forms chemically equivalent until N-alkylation locks the tautomer.[1]
Key Structural Features:
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Amine (C4/C5): Highly nucleophilic; susceptible to oxidation if not stabilized as a salt.[1]
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Chlorine (C5/C4): Electron-withdrawing; deactivates the ring slightly but serves as a vital leaving group or directing group in cyclization reactions.[1]
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Imidazole Ring: Amphoteric; the HCl salt protonates the exocyclic amine or the ring nitrogen (N3), stabilizing the molecule against polymerization.
| Property | Value / Description |
| Appearance | White to off-white crystalline powder (hygroscopic).[1] |
| Solubility | Soluble in water, DMSO, methanol; insoluble in non-polar organics (hexane, DCM). |
| Melting Point | Decomposes >200°C (typical for amino-imidazole salts).[1] |
| Stability | High Risk: Free base is unstable and darkens upon air exposure.[1] Must be stored as HCl salt under inert gas at -20°C. |
Synthetic Pathways & Manufacturing[4][5]
The synthesis of 4-amino-5-chloroimidazole hydrochloride is rarely performed via direct chlorination of aminoimidazole due to the high reactivity of the amino group.[1] The standard industrial route involves the reduction of 4-chloro-5-nitroimidazole .[1]
Primary Route: Nitro-Reduction
This pathway ensures the chlorine atom is installed on the stable nitro-imidazole precursor before the sensitive amine is generated.[1]
Step-by-Step Protocol:
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Precursor Preparation: Nitration of 4-chloroimidazole or chlorination of 4-nitroimidazole yields 4-chloro-5-nitroimidazole (CAS 23790-23-0).[1]
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Reduction:
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Catalytic Hydrogenation: H₂ (3 atm) over Pt/C or Raney Nickel in ethanol/HCl.
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Chemical Reduction: Iron powder in acetic acid or Stannous Chloride (SnCl₂) in HCl (preferred for small scale to avoid over-reduction).[1]
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Isolation: The product is isolated immediately as the hydrochloride salt by adding concentrated HCl and precipitating with diethyl ether or acetone.[1]
Figure 1: Synthetic workflow from nitroimidazole precursors.
Reactivity & Functionalization Strategies
The core utility of 4-amino-5-chloroimidazole lies in its ability to form fused bicyclic systems.[1] The chlorine atom at position 5 dictates the regiochemistry of subsequent cyclizations.
Cyclization to 2-Chloropurines
This is the most commercially significant reaction.[1] Condensation with one-carbon donors (orthoformates, formamidine) yields 6-chloropurine or 2-chloropurine derivatives depending on the N-alkylation state.[1]
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Mechanism: The exocyclic amine attacks the electrophilic carbon of the reagent (e.g., triethyl orthoformate), forming an imidate intermediate. Subsequent ring closure involves the imidazole ring nitrogen.[1]
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Application: Synthesis of 2-Chloroadenine (a precursor to Cladribine).[1][4]
Synthesis of Imidazo[1,5-a]pyrimidines
Reaction with 1,3-dicarbonyls or related electrophiles yields imidazo[1,5-a]pyrimidines, a class of compounds explored for anxiolytic and antiviral properties.
Figure 2: Divergent synthetic pathways utilizing the amino-chloro scaffold.[1]
Experimental Protocol: Handling & Storage
WARNING: This compound is a potential mutagen and skin/eye irritant.[1] All operations must be conducted in a fume hood.[1]
Stabilization Protocol
If preparing in situ from the nitro precursor:
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Perform reduction in an inert atmosphere (Nitrogen/Argon).[1]
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Do not evaporate to dryness as the free base.[1]
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Add 1.1 equivalents of HCl (in dioxane or isopropanol) directly to the reaction mixture.
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Filter the precipitated salt under inert gas.[1]
Storage Conditions
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Temperature: -20°C.
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Atmosphere: Argon or Nitrogen (highly hygroscopic).[1]
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Container: Amber glass vial with Parafilm seal.
References
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Synthesis of Purine Precursors
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Imidazo-Pyrimidine Synthesis
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General Chemistry of Amino-Imidazoles
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Safety & Handling
Sources
- 1. 2-Chloroadenine | C5H4ClN5 | CID 94904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. 2-<WBR>Amino-<WBR>4-<WBR>ethoxy-<WBR>6-<WBR>(methylamino)<WBR>-<WBR>1,3,5-<WBR>triazine , 97% , 62096-63-3 - CookeChem [cookechem.com]
- 4. openaccesspub.org [openaccesspub.org]
